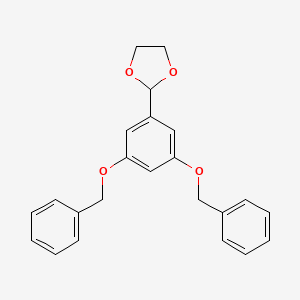
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenyl group substituted with two benzyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane typically involves the reaction of 3,5-bis(benzyloxy)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Solvent: Toluene or dichloromethane
p-Toluenesulfonic acid or sulfuric acidTemperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent and catalyst may vary based on cost and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3,5-Bis(benzyloxy)benzoic acid
Reduction: 2-(3,5-Bis(benzyloxy)phenyl)ethane-1,2-diol
Substitution: 2-(3,5-Dihydroxyphenyl)-1,3-dioxolane
Wissenschaftliche Forschungsanwendungen
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in carbohydrate chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its stability and functional group compatibility.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane involves its ability to act as a protecting group for hydroxyl functionalities. The dioxolane ring can be selectively cleaved under acidic conditions, revealing the protected hydroxyl groups. This property makes it valuable in multi-step organic synthesis where selective deprotection is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane
- 2-(3,5-Dihydroxyphenyl)-1,3-dioxolane
- 2-(3,5-Dichlorophenyl)-1,3-dioxolane
Uniqueness
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane is unique due to the presence of benzyloxy groups, which provide additional stability and functional group compatibility. This makes it more versatile in organic synthesis compared to its analogs with simpler substituents.
Eigenschaften
CAS-Nummer |
773094-54-5 |
|---|---|
Molekularformel |
C23H22O4 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-[3,5-bis(phenylmethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C23H22O4/c1-3-7-18(8-4-1)16-26-21-13-20(23-24-11-12-25-23)14-22(15-21)27-17-19-9-5-2-6-10-19/h1-10,13-15,23H,11-12,16-17H2 |
InChI-Schlüssel |
LJCMQIWWSJHEOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)
![9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13081448.png)
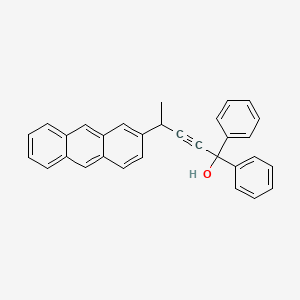
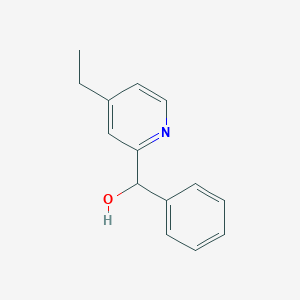
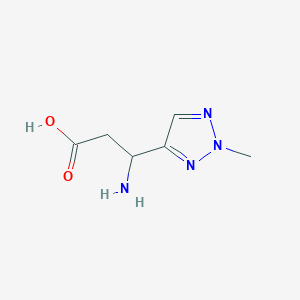

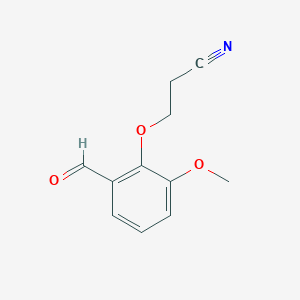
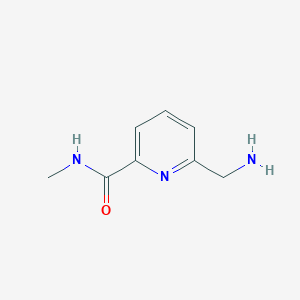

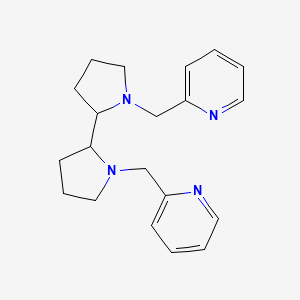
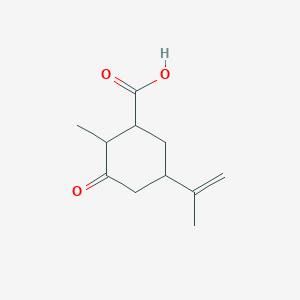
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)

